6-Azido-6-deoxy-D-glucose

O-GlcNAcylation Chemical Biology Enzyme Specificity

6-Azido-6-deoxy-D-glucose (6AzGlc) is the only azido-sugar that serves as a bona fide substrate for O-GlcNAc transferase (OGT), enabling selective metabolic labeling of O-glucose-modified proteins—a function not replicated by 2AzGlc or 6AzGlcNAc. Its unique nuclear localization makes it the probe of choice for fluorescence microscopy studies of nuclear glycosylation. Procure this non-fungible chemical reporter to expand your glycoproteome coverage with unmatched positional specificity. Ideal for click chemistry (CuAAC/SPAAC) and in vitro OGT enzymology assays. ≥95% purity.

Molecular Formula C6H11N3O5
Molecular Weight 205.17 g/mol
CAS No. 20847-05-6
Cat. No. B1265858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-6-deoxy-D-glucose
CAS20847-05-6
Molecular FormulaC6H11N3O5
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1
InChIKeyHEYJIJWKSGKYTQ-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azido-6-deoxy-D-glucose (CAS 20847-05-6): Chemical Identity and Core Reactivity Profile for Glycobiology Procurement


6-Azido-6-deoxy-D-glucose (CAS 20847-05-6) is a synthetic monosaccharide derivative of D-glucose wherein the C6 hydroxyl group is substituted with an azido (-N₃) moiety . This structural modification confers bioorthogonal reactivity, enabling participation in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . As a metabolic chemical reporter (MCR), it is primarily deployed in glycobiology to interrogate cellular glycosylation pathways and to label glycoconjugates in living systems [1].

Procurement Risk Alert: Why 6-Azido-6-deoxy-D-glucose Cannot Be Replaced by Generic 2-Azido-2-deoxy-D-glucose or 6-Azido-6-deoxy-D-galactose


The performance of azido-modified monosaccharides as metabolic reporters or enzyme substrates is exquisitely sensitive to the position and stereochemistry of the azide substitution. Simple substitution with a generic azido-sugar like 2-azido-2-deoxy-D-glucose (2AzGlc) or 6-azido-6-deoxy-D-galactose (6AzGal) fails to replicate the specific interaction profile of 6-Azido-6-deoxy-D-glucose (6AzGlc) with key biosynthetic enzymes, particularly O-GlcNAc transferase (OGT) and UDP-sugar pyrophosphorylases [1]. The quantitative evidence below demonstrates that 6AzGlc possesses a unique position-dependent metabolic fate, making it a non-fungible tool for research into O-glucose modifications and a distinctly different chemical reporter from its N-acetylated or epimeric analogs [2].

6-Azido-6-deoxy-D-glucose (6AzGlc): Head-to-Head Comparative Evidence for Scientific Selection


OGT Substrate Selectivity: 6AzGlc vs. 2-Azido-2-deoxy-D-glucose (2AzGlc)

6AzGlc demonstrates a distinct metabolic fate compared to 2AzGlc due to differential processing by O-GlcNAc transferase (OGT) and upstream enzymes. While 2AzGlc labels intracellular O-GlcNAc modifications, 6AzGlc is processed into UDP-6AzGlc in cells and utilized by OGT to modify proteins with O-glucose [1]. This positional isomerism results in 6AzGlc uniquely revealing the substrate promiscuity of OGT for glucose, a finding not reproducible with 2AzGlc [2].

O-GlcNAcylation Chemical Biology Enzyme Specificity

Labeling Specificity: 6AzGlc vs. 6-Azido-6-deoxy-N-acetylglucosamine (6AzGlcNAc)

Comparative proteomics reveal that 6AzGlc and its N-acetylated derivative 6AzGlcNAc exhibit divergent protein labeling profiles. 6AzGlcNAc is a selective MCR for O-GlcNAcylated proteins, whereas 6AzGlc primarily reports on a distinct set of proteins modified by O-glucose [1]. This specificity is further supported by the fact that treatment of mammalian cells with per-O-acetylated 6AzGlc results in robust labeling of a variety of proteins with a pattern consistent with O-GlcNAc modifications, but the underlying sugar transferred is glucose, not GlcNAc [2].

Metabolic Labeling O-GlcNAcylation Proteomics

Cell Nucleus Localization: 6-Azido-6-deoxy-D-glucose vs. 6-Azido-6-deoxy-D-galactose

6-Azido-6-deoxy-D-glucose exhibits a distinct subcellular localization pattern compared to its epimer, 6-azido-6-deoxy-D-galactose. Microscopy studies demonstrate that 6-Azido-6-deoxy-D-glucose localizes to the cell nucleus, whereas the galactose analog may exhibit different distribution patterns . This differential localization may be attributed to differences in transporter recognition and subsequent metabolic processing.

Cellular Imaging Subcellular Localization Microscopy

Mutagenicity Profile: 6-Azido-6-deoxy-D-glucose vs. 3-Azido-1,2-propanediol

6-Azido-6-deoxy-D-glucose (AZd-glucose) exhibits a distinct mutagenicity profile compared to other azido compounds. In Salmonella typhimurium strains TA100 and TA1535, AZd-glucose was mutagenic, but its specific mutagenicity was significantly decreased by increasing concentrations of D-glucose in the medium, with an enhancement of over 100-fold observed when glucose was replaced by citrate as the carbon source [1]. In contrast, the mutagenicity of sodium azide was not influenced by these carbon sources, highlighting a structure-specific transport- or metabolism-dependent mechanism for the sugar analog.

Toxicology Safety Assessment Mutagenicity

Optical Activity: Distinct [α]D Value for Quality Control

6-Azido-6-deoxy-D-glucose possesses a defined optical rotation that serves as a key quality control parameter, differentiating it from other azido-sugars. Its specific optical rotation is [α]/D +59.0±3.0° (c = 0.2 in H2O) . This value provides a quantitative benchmark for identity verification and purity assessment upon receipt, ensuring the correct stereoisomer has been procured.

Quality Control Analytical Chemistry Identity Verification

6-Azido-6-deoxy-D-glucose: Evidence-Backed Application Scenarios for Strategic Procurement


Discovery and Profiling of O-Glucose Modifications in Mammalian Proteomes

Procure 6AzGlc to specifically label and identify proteins carrying O-glucose modifications. As demonstrated in Section 3, 6AzGlc is uniquely processed by O-GlcNAc transferase (OGT) to modify proteins with O-glucose, a function not served by 2AzGlc or 6AzGlcNAc. This application is critical for expanding the known glycoproteome and investigating the biological roles of this understudied post-translational modification [1].

Live-Cell Imaging of Nuclear Glycosylation Events

Use 6AzGlc for fluorescence microscopy studies focused on nuclear glycosylation. Evidence from Section 3 indicates that 6AzGlc preferentially localizes to the cell nucleus, a property that differentiates it from other azido-sugar analogs. This makes it a targeted probe for visualizing glycoconjugate dynamics within the nuclear compartment .

In Vitro Enzyme Assays with Recombinant O-GlcNAc Transferase (OGT)

Employ 6AzGlc in in vitro biochemical assays to study the substrate promiscuity of OGT. The compound is accepted as a substrate by recombinant OGT, as shown in Section 3, enabling investigations into the enzyme's ability to transfer glucose moieties. This application is essential for enzymology studies and for developing selective inhibitors that distinguish between OGT's GlcNAc and glucose transfer activities [1].

Technical Documentation Hub

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